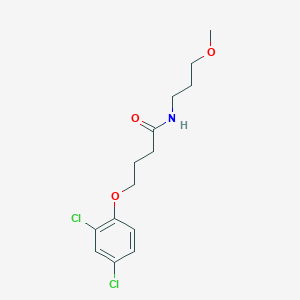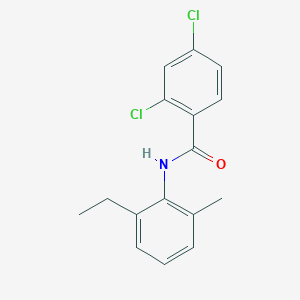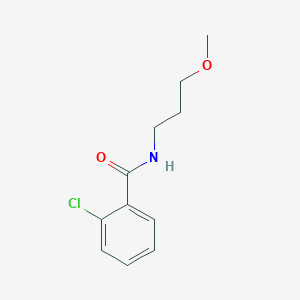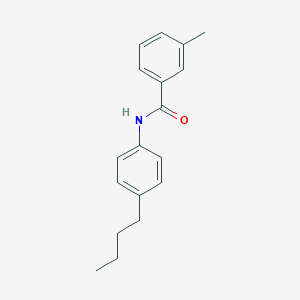
N-(4-butylphenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-3-methylbenzamide, also known as Bupivacaine, is a local anesthetic drug that is widely used in medical practice. It belongs to the amide class of local anesthetics and is used for regional anesthesia, nerve block, and pain management. Bupivacaine is a potent and long-acting anesthetic that blocks nerve impulses and provides pain relief for several hours.
作用機序
N-(4-butylphenyl)-3-methylbenzamide works by blocking the voltage-gated sodium channels in the nerve fibers, which prevents the propagation of nerve impulses. This results in the loss of sensation and muscle function in the affected area. N-(4-butylphenyl)-3-methylbenzamide has a high affinity for the sodium channels, which makes it a potent and long-acting anesthetic.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-3-methylbenzamide has both local and systemic effects. Locally, it provides pain relief and sensory loss in the affected area. Systemically, it can cause cardiovascular and central nervous system effects, such as hypotension, bradycardia, and seizures. These effects are dose-dependent and can be minimized by careful administration and monitoring.
実験室実験の利点と制限
N-(4-butylphenyl)-3-methylbenzamide is a useful tool for laboratory experiments that require local anesthesia or nerve block. It provides reliable and long-lasting anesthesia, which allows for prolonged experiments and reduces the need for repeated anesthesia. However, the systemic effects of bupivacaine can interfere with certain experiments, such as cardiovascular or neurological studies.
将来の方向性
There are several future directions for research on bupivacaine. One area of interest is the development of new formulations that can improve its pharmacokinetics and reduce its systemic effects. Another area of interest is the investigation of its potential use in other medical conditions, such as chronic pain, cancer, and neurological disorders. Additionally, there is a need for further studies on the mechanism of action of bupivacaine and its interactions with other drugs and biological systems.
In conclusion, bupivacaine is a potent and long-acting local anesthetic drug that has a wide range of medical applications. Its mechanism of action involves the blockade of voltage-gated sodium channels, which results in pain relief and sensory loss. N-(4-butylphenyl)-3-methylbenzamide has both advantages and limitations for laboratory experiments, and there are several future directions for research on this drug.
合成法
N-(4-butylphenyl)-3-methylbenzamide can be synthesized using various methods, including the reaction of 4-butylphenyl magnesium bromide with 3-methylbenzoyl chloride, followed by acidification to yield the amide product. Another method involves the reaction of 4-butylphenol with 3-methylbenzoyl chloride in the presence of a base, followed by acidification to yield the amide product.
科学的研究の応用
N-(4-butylphenyl)-3-methylbenzamide has been extensively studied for its medical applications. It is commonly used in regional anesthesia for surgical procedures, such as cesarean section, joint replacement, and other surgeries. It is also used for nerve block and pain management in chronic pain conditions, such as cancer pain and neuropathic pain.
特性
分子式 |
C18H21NO |
|---|---|
分子量 |
267.4 g/mol |
IUPAC名 |
N-(4-butylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-3-4-7-15-9-11-17(12-10-15)19-18(20)16-8-5-6-14(2)13-16/h5-6,8-13H,3-4,7H2,1-2H3,(H,19,20) |
InChIキー |
MKXHIKSYASNGGS-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C |
正規SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




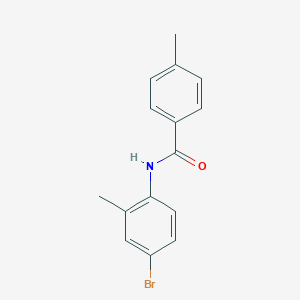

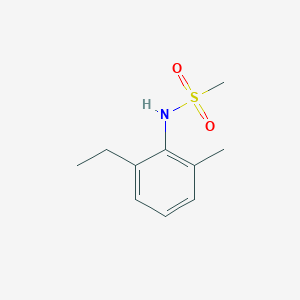
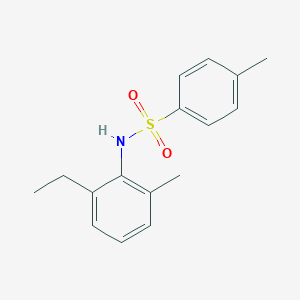
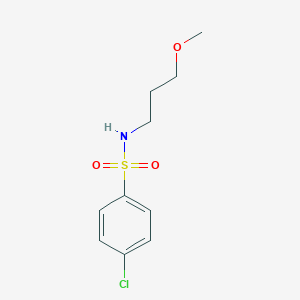
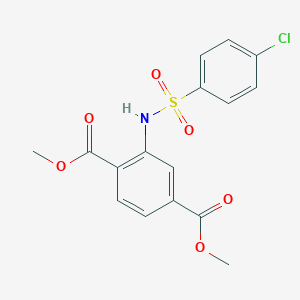
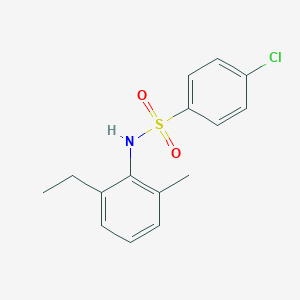
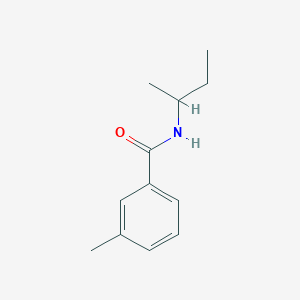
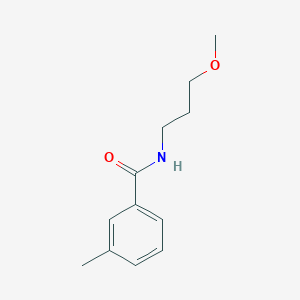
![Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)
